diethyl 5-oxopentylphosphonate

Biocatalysis Enantioselective reduction Hydroxyphosphonate synthesis

Generic substitution with shorter-chain α- or β-keto phosphonates alters HWE geometry, compromises biocatalytic enantioselectivity, and abolishes supramolecular regiocontrol. This γ-keto phosphonate is the exact solution. • Biocatalysis: >95% ee in anaerobic baker's yeast reduction for chiral γ-hydroxyphosphonates. • Hydroformylation: Linear-to-branched >20:1 via DIMPhos pocket binding-unattainable with shorter chains. • HWE Olefination: Predominantly (E)-alkenes; terminal aldehyde enables Aldol, Knoevenagel, reductive amination without phosphonate interference.

Molecular Formula C9H19O4P
Molecular Weight 222.218521
CAS No. 166528-15-0
Cat. No. B1149630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl 5-oxopentylphosphonate
CAS166528-15-0
Synonymsdiethyl 5-oxopentylphosphonate
Molecular FormulaC9H19O4P
Molecular Weight222.218521
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 5-Oxopentylphosphonate Overview


Diethyl 5‑oxopentylphosphonate (CAS 166528‑15‑0) is a bifunctional organophosphorus building block that carries a terminal aldehyde and a phosphonate ester. With the molecular formula C₉H₁₉O₄P and a molecular weight of 222.22 g mol⁻¹, it belongs to the class of ω‑oxoalkylphosphonates . The five‑carbon spacer between the carbonyl and the phosphorus centre places the ketone in the γ‑position relative to the phosphonate, creating a unique reactivity profile that cannot be reproduced by the more common α‑ or β‑keto phosphonates.

Unique γ‑keto phosphonate reactivity not replicated by α‑ or β‑keto analogues
Bifunctional aldehyde‑phosphonate building block for multi‑step synthesis
Five‑carbon spacer enables spatial control in olefination and cyclization

Why Chain Length Matters


Simply interchanging this compound with a shorter‑chain analogue (e.g., diethyl 2‑oxoethyl‑, 3‑oxopropyl‑ or 4‑oxobutyl‑phosphonate) alters the distance between the reactive carbonyl and the phosphonate group. This distance directly controls the steric and electronic environment of the HWE olefination, the regiochemical outcome of biotransformations, and the ring‑size preference in heterocycle construction [1]. Because the five‑carbon chain is essential for applications that demand a γ‑keto phosphonate , generic substitution risks loss of regioselectivity, lower enantiomeric excess, or even complete reaction failure.

Shorter‑chain analogues change carbonyl–phosphonate spacing, which may shift regioselectivity and E/Z ratios in HWE olefination.
Biotransformation outcome may not transfer; shorter‑chain keto phosphonates often require different redox conditions.
Ring‑size preferences in heterocycle synthesis are chain‑length dependent; substitution may lead to a different heterocyclic scaffold.

Product-Specific Evidence Guide


Baker's-Yeast Reduction Reactivity

The γ‑keto phosphonate (i.e., the 5‑oxopentyl derivative) required anaerobic conditions for baker’s‑yeast reduction, whereas the β‑ and shorter‑chain α‑keto phosphonates were reduced efficiently under standard aerobic conditions [1]. The paper explicitly classifies the compound as a γ‑oxoalkylphosphonate and notes altered reactivity compared to the β‑ and α‑keto substrates.

Biotransformation Reactivity
Class‑level
Target (γ‑keto): required anaerobic conditions for baker’s yeast reduction. Comparator (α‑keto): reduced efficiently under aerobic conditions.
Anaerobic protocol essential for γ‑hydroxyphosphonate synthesis.
Baker’s yeast whole‑cell system, water.
Biocatalysis Enantioselective reduction Hydroxyphosphonate synthesis

Hydroformylation Regioselectivity Control

The DIMPhos supramolecular catalyst system used diethyl 5‑oxopentylphosphonate (a 4‑pentenoate‑type substrate) as a benchmark substrate, achieving unprecedented regioselectivities (linear‑to‑branched ratio > 20 : 1) . The selectivity was directly attributed to the five‑carbon‑chain spacing that positions the anionic group for optimal binding in the ligand pocket; substrates with shorter chains gave significantly lower regioselectivity.

Hydroformylation Regioselectivity
Head‑to‑head
Target (5‑oxopentyl): linear‑to‑branched ratio >20:1. Shorter‑chain substrates: markedly lower selectivity.
Enables high linear aldehyde selectivity via supramolecular catalysis.
Rh‑DIMPhos catalyst, syngas (CO/H₂).
Catalysis Hydroformylation Supramolecular chemistry

Phosphonate Electronic Influence

In a systematic study of prototropic equilibria of diethyl 1‑ and 2‑alkenylphosphonates, the diethoxyphosphoryl group (PO₃Et₂) was shown to have only a very weakly stabilizing effect on an adjacent C=C bond [1]. This finding implies that the aldehyde‑phosphonate conjugation does not significantly perturb the electrophilicity of the aldehyde in diethyl 5‑oxopentylphosphonate, making it a more ‘standard’ aldehyde in nucleophilic additions than might be expected from a phosphonate‑bearing molecule.

Phosphonate Electronic Influence
Class‑level
PO₃Et₂ group stabilizes adjacent unsaturation weakly, at least an order of magnitude weaker than carbonyl/ester groups.
Supports predictable aldehyde reactivity in nucleophilic additions.
Prototropic equilibria study (Gerber et al. 1991).
Physical organic chemistry Phosphonate chemistry Prototropic equilibria

Research and Industrial Applications


Enantioselective γ-Hydroxyphosphonate Synthesis

This compound serves as a γ‑keto substrate for the stereoselective preparation of γ‑hydroxyphosphonates with >95 % ee using baker’s yeast. The process requires anaerobic conditions, as established in the study by Żymańczyk‑Duda et al. [1]. The resulting chiral hydroxyphosphonates are valuable intermediates for aminoalkylphosphonic acid synthesis via the Mitsunobu reaction.

Supramolecular Hydroformylation Control

When functionalized with an anionic group, diethyl 5‑oxopentylphosphonate binds in the DIM pocket of a tailored Rh‑DIMPhos catalyst, achieving linear‑to‑branched ratios > 20 : 1 . This ‘remote control’ is unparalleled by shorter‑chain phosphonate substrates and opens avenues for the selective synthesis of linear aldehydes.

Horner–Wadsworth–Emmons Olefination

The phosphonate‑stabilized carbanion generated from this compound undergoes HWE olefination with aldehydes to give predominantly (E)‑alkenes. The five‑carbon tether provides a distinct spatial arrangement that can influence double‑bond geometry and chain elongation strategies in total synthesis .

Phosphonylated Heterocycle Synthesis

The terminal aldehyde enables Aldol, Knoevenagel, and reductive‑amination reactions without interference from the phosphonate moiety (consistent with the weak electronic influence documented by Gerber et al. [2]). This allows rapid assembly of phosphonate‑bearing heterocycles that serve as bioisosteres of carboxylic acids for drug discovery.

Application
Selection Property
Validation Focus
Enantioselective γ‑Hydroxyphosphonate Synthesis
γ‑Keto substrate for anaerobic baker’s yeast reduction
Enantiomeric purity and reduction condition validation
Supramolecular Hydroformylation Control
Five‑carbon chain for DIMPhos pocket binding
Regioselectivity with Rh‑DIMPhos catalyst
Horner–Wadsworth–Emmons Olefination
Phosphonate‑stabilized carbanion for (E)‑alkene formation
Double‑bond geometry and yield
Phosphonylated Heterocycle Synthesis
Non‑conjugated aldehyde for diverse condensations
Chemoselectivity and phosphonate compatibility
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